molecular formula C13H11N3O5 B14225767 2-Hydroxy-4-methoxy-N-(5-nitropyridin-2-yl)benzamide CAS No. 783370-98-9

2-Hydroxy-4-methoxy-N-(5-nitropyridin-2-yl)benzamide

Cat. No.: B14225767
CAS No.: 783370-98-9
M. Wt: 289.24 g/mol
InChI Key: MDZOHWWEAXSCJN-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methoxy-N-(5-nitropyridin-2-yl)benzamide is a chemical compound that belongs to the class of benzamides This compound is characterized by the presence of a hydroxy group, a methoxy group, and a nitropyridinyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-methoxy-N-(5-nitropyridin-2-yl)benzamide typically involves the condensation of 2-hydroxy-4-methoxybenzoic acid with 5-nitropyridin-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-methoxy-N-(5-nitropyridin-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-4-methoxy-N-(5-nitropyridin-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-methoxy-N-(5-nitropyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4-methoxy-N-(5-aminopyridin-2-yl)benzamide
  • 2-Hydroxy-4-methoxy-N-(5-chloropyridin-2-yl)benzamide
  • 2-Hydroxy-4-methoxy-N-(5-bromopyridin-2-yl)benzamide

Uniqueness

2-Hydroxy-4-methoxy-N-(5-nitropyridin-2-yl)benzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group can undergo reduction to form an amino group, providing a versatile handle for further chemical modifications .

Properties

CAS No.

783370-98-9

Molecular Formula

C13H11N3O5

Molecular Weight

289.24 g/mol

IUPAC Name

2-hydroxy-4-methoxy-N-(5-nitropyridin-2-yl)benzamide

InChI

InChI=1S/C13H11N3O5/c1-21-9-3-4-10(11(17)6-9)13(18)15-12-5-2-8(7-14-12)16(19)20/h2-7,17H,1H3,(H,14,15,18)

InChI Key

MDZOHWWEAXSCJN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

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